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Compound of Interest

Compound Name: PF-5190457

Cat. No.: B610048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and

pharmacodynamics (PD) of PF-5190457, a potent and selective ghrelin receptor (GHS-R1a)

inverse agonist. The data herein are compiled from foundational preclinical studies, offering a

core reference for researchers in metabolic disease, addiction, and related fields.

Introduction
PF-5190457 is a spiro-azetidino-piperidine compound identified as a highly selective, orally

bioavailable inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also

known as the ghrelin receptor.[1][2] The ghrelin receptor exhibits high constitutive (ligand-

independent) activity; therefore, an inverse agonist like PF-5190457 not only blocks the action

of the endogenous ligand, acyl-ghrelin, but also suppresses the receptor's basal signaling.[3]

This dual action makes it a compelling candidate for investigating the therapeutic potential of

ghrelin system modulation. Preclinical studies have primarily explored its role in metabolic

regulation and, more recently, in alcohol use disorder.[3][4]

Mechanism of Action: Ghrelin Receptor Inverse
Agonism
Acyl-ghrelin binding to GHS-R1a, a G-protein coupled receptor (GPCR), stimulates

downstream signaling pathways that promote appetite and growth hormone release.[5][6] As
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an inverse agonist, PF-5190457 binds to the receptor and stabilizes it in an inactive

conformation, thereby reducing the constitutive signaling that occurs even in the absence of

ghrelin.[3] This leads to the attenuation of downstream pathways such as those involving

AMPK and PI3K/Akt, which are responsible for mediating the orexigenic (appetite-stimulating)

effects of ghrelin signaling.[6]
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Caption: Mechanism of Action of PF-5190457 at the GHS-R1a receptor.

Preclinical Pharmacokinetics
Pharmacokinetic studies in rats demonstrate that PF-5190457 possesses favorable properties

for an orally administered therapeutic, including good exposure and central nervous system

penetration.

Table 1: Mean Pharmacokinetic Parameters of PF-5190457 in Rats
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Parameter Value Units

Oral Administration (10

mg/kg)

Cmax (Plasma) 1200 ng/mL

Tmax (Plasma) 0.5 h

AUC (Plasma) 4900 ng*h/mL

Intravenous Administration (2

mg/kg)

Clearance 35 mL/min/kg

Volume of Distribution (Vdss) 10 L/kg

Central Exposure (10 mg/kg,

p.o.)

Brain Cmax 1600 ng/g

Brain Tmax 1.0 h

Brain AUC 11000 ng*h/g

Brain/Plasma Ratio 2.2 -

Data sourced from supplementary materials in Denney et al., 2017.[7]

Preclinical Pharmacodynamics
The in vitro and in vivo pharmacodynamic effects of PF-5190457 confirm its activity as a ghrelin

receptor inverse agonist.

In Vitro Activity
PF-5190457 demonstrates high-affinity binding to the ghrelin receptor and potent inverse

agonist activity.

Table 2: In Vitro Potency and Activity of PF-5190457
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Assay Parameter Value Species

Receptor Binding pKi 8.36 Human

Insulin Secretion Effect

Increases glucose-

stimulated insulin

secretion

Human Islets

Intracellular Calcium Effect
Increases intracellular

calcium
Rat Islets

Data sourced from Bhattacharya et al., 2014 and Kong et al., 2016.[1][2]

In Vivo Activity in Rodent Models
Preclinical studies in rats have focused on the compound's effects on alcohol-related behaviors

and food intake.

Table 3: Summary of In Vivo Preclinical Studies

Study Type Animal Model Doses Key Findings Reference

Alcohol
Interaction

Wistar Rats
0.3 - 30 mg/kg
(i.p.)

Did not
interact with
alcohol's
effects on
locomotor
activity or
loss-of-
righting reflex.
Alcohol did
not alter PF-
5190457 blood
concentrations
.

Lee et al.,
2018[3]

| Food Intake | Male & Female Rats | Not specified | Suppressed food intake under both

restricted and ad libitum feeding conditions. Effect was absent in GHSR knockout rats. |
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Deschaine et al., 2023[8] |

Experimental Protocols
Pharmacokinetic Analysis in Rats
The following workflow outlines the general procedure for determining the pharmacokinetic

profile of PF-5190457 in rats.
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Caption: General experimental workflow for preclinical PK studies.

Methodology:

Dosing: Sprague-Dawley or Wistar rats are administered PF-5190457 via oral gavage (p.o.)

or intravenous (i.v.) injection.[7]
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Sample Collection: At predetermined time points post-dosing, blood samples are collected

(e.g., via tail vein or cardiac puncture). For central exposure, animals are euthanized, and

brains are harvested and homogenized.[3]

Analysis: Plasma and brain homogenate concentrations of PF-5190457 are determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Parameter Calculation: Standard non-compartmental analysis is used to calculate key

pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of

distribution.[7]

Alcohol Interaction Study
Protocol:

Animal Model: Male Wistar rats were used.[3]

Dose-Finding: A pilot study established doses of PF-5190457 (0.3, 1, 3, 10, and 30 mg/kg,

i.p.) to achieve desired brain concentrations.[3]

Behavioral Testing:

Locomotor Activity: Rats were pre-treated with PF-5190457 or vehicle, followed by an

injection of ethanol (e.g., 1.5 g/kg). Locomotor activity was then monitored in an open-field

arena.

Loss of Righting Reflex (LORR): A higher dose of ethanol (e.g., 3.5 g/kg) was

administered following pre-treatment with PF-5190457 or vehicle. The duration of LORR

(time until the animal could right itself three times in 30 seconds) was recorded as a

measure of alcohol's sedative effects.[3]

PK Interaction: Blood samples were collected to determine if co-administration of alcohol

affected plasma concentrations of PF-5190457.[3]

Conclusion
The preclinical data for PF-5190457 establish it as a potent, selective, and orally bioavailable

ghrelin receptor inverse agonist with significant central nervous system penetration.
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Pharmacodynamic studies in rodents confirm its ability to modulate physiological processes

regulated by the ghrelin system, such as food intake, without adversely interacting with the

sedative effects of alcohol.[3][8] These findings provided a strong rationale for its advancement

into clinical trials. This technical summary serves as a foundational resource for scientists

engaged in the development of ghrelin-targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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